![molecular formula C19H19F2N3OS B2554267 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034323-97-0](/img/structure/B2554267.png)
2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19F2N3OS and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, as determined by various in vitro assays. The study showcases the potential of pyrazole-acetamide derivatives in developing compounds with desirable antioxidant properties (Chkirate et al., 2019).
Antipsychotic Potential
Another study explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing their potential as novel antipsychotic agents. These compounds demonstrated activity in behavioral animal tests without interacting with dopamine receptors, indicating a unique mechanism of action (Wise et al., 1987).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives, including those similar to the query compound, have been identified as selective herbicides capable of inhibiting fatty acid synthesis in certain green algae. This research highlights the agricultural applications of such compounds (Weisshaar & Böger, 1989).
Imaging and Diagnostic Applications
Studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have focused on their use as selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of such compounds in diagnostic imaging and potentially aiding in the understanding of various neurological conditions (Dollé et al., 2008).
Anti-inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has demonstrated significant anti-inflammatory activity, showcasing the potential of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS/c1-12-19(17-4-3-9-26-17)13(2)24(23-12)8-7-22-18(25)10-14-5-6-15(20)11-16(14)21/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLSHMNJWIUFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=C(C=C(C=C2)F)F)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide |
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